molecular formula C18H15FN4O2 B2983719 1-(3-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040664-19-4

1-(3-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2983719
CAS No.: 1040664-19-4
M. Wt: 338.342
InChI Key: JSYXEAHJTQTCNL-UHFFFAOYSA-N
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Description

Its structure features a dihydropyridazine core substituted at the 3-position with a carboxamide group linked to a 6-methylpyridin-2-yl moiety and at the 1-position with a 3-fluorobenzyl group. The fluorine atom and methylpyridine substituent likely enhance metabolic stability, solubility, and target-binding affinity compared to simpler analogs .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-12-4-2-7-16(20-12)21-18(25)15-8-9-17(24)23(22-15)11-13-5-3-6-14(19)10-13/h2-10H,11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYXEAHJTQTCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a member of the pyridazine family, characterized by its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H15FN4O2
  • Molecular Weight : 338.3 g/mol
  • CAS Number : 1040664-11-6

These properties suggest a complex structure that may interact with biological systems in unique ways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-(3-fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mode of action typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Research has demonstrated that this compound class possesses notable antitumor properties. For example, studies on related compounds indicate they can inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7 , with IC50 values ranging from 10510^{-5} to 10710^{-7} M. The underlying mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

Enzymatic assays have revealed that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways. For example, it has been shown to inhibit hexokinase activity, which is crucial for glycolysis in cancer cells. This inhibition could lead to reduced energy production in rapidly dividing tumor cells, making it a potential candidate for cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various fluorinated pyridazine derivatives. The results indicated that the tested compounds exhibited significant inhibition against E. coli , with an ID50 around 1×1071\times 10^{-7} M, highlighting their potential as antibacterial agents .

Study 2: Antitumor Activity

In vitro studies conducted on the antitumor effects of similar compounds demonstrated that they could inhibit the growth of cancer cells significantly. The compounds were found to induce apoptosis through caspase activation pathways, with one study reporting an IC50 value of 5×1065\times 10^{-6} M against breast cancer cell lines .

Study 3: Enzyme Inhibition Mechanisms

A recent investigation into the enzyme inhibition properties of pyridazine derivatives revealed that they effectively bind to hexokinase, disrupting its function. This study utilized molecular docking simulations to confirm binding affinity and interaction patterns .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (M)Reference
AntimicrobialE. coli1×1071\times 10^{-7}
AntitumorHeLa5×1065\times 10^{-6}
Enzyme InhibitionHexokinaseN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, based on evidence from pyridazinone and pyrimidinone derivatives:

Compound ID/Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Biological Activity (IC50) Key Reference
Target Compound : 1-(3-Fluorobenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Dihydropyridazine R1: 3-Fluorobenzyl; R2: 6-Methylpyridin-2-yl ~398.36 (calculated) N/A (inferred from analogs)
Compound 19 () Dihydropyridazine R1: 4-Methoxybenzyl; R2: trans-3-Methoxycyclobutyl 554.22 (HRMS) Potent T. cruzi proteasome inhibition
Compound 20 () Dihydropyridazine R1: 3-Fluoro-4-methoxybenzyl; R2: trans-3-Methoxycyclobutyl 569.23 (HRMS) Enhanced solubility and activity vs. 19
Compound 25 () Dihydropyridazine R1: 3-Fluoro-4-methoxybenzyl; R2: (R)-1-Hydroxypropan-2-yl 547.21 (HRMS) Improved metabolic stability
Compound 8 () Dihydropyridine R1: Benzyl; R2: Cyclopropylcarbamoylphenyl ~435.44 (calculated) Moderate activity, lower selectivity

Key Findings from Comparative Analysis

Role of Fluorine Substituents :

  • The 3-fluorobenzyl group in the target compound is analogous to the 3-fluoro-4-methoxybenzyl group in 20 and 25 . Fluorine atoms enhance binding to hydrophobic pockets in proteasomes and improve pharmacokinetic properties (e.g., reduced CYP450 metabolism) .
  • In 20 , the addition of a 4-methoxy group alongside fluorine increased solubility without compromising activity, suggesting that the target compound’s 3-fluorobenzyl group may balance lipophilicity and bioavailability .

Impact of Pyridine vs. Cyclic Amine Substituents: The 6-methylpyridin-2-yl group in the target compound differs from the trans-3-methoxycyclobutyl or cyclopropylcarbamoyl groups in analogs.

Core Structure Differences :

  • Dihydropyridazine cores (target compound, 19 , 20 ) exhibit higher proteasome inhibition than dihydropyridine analogs (e.g., 8 ), likely due to improved conformational rigidity and electronic effects .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 19 and 20 , involving coupling of activated carboxylic acids (e.g., 6-oxo-dihydropyridazine-3-carboxylic acid) with substituted amines under HATU/DIPEA conditions . However, the 6-methylpyridin-2-yl group may require specialized protecting strategies to avoid side reactions.

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